Amino(4-methylphenyl)acetonitrile hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-2-(4-methylphenyl)acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5,9H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBPUAYGVDNXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development for Amino 4 Methylphenyl Acetonitrile Hydrochloride
Classical and Established Protocols for α-Amino Nitrile Synthesis
The foundational methods for synthesizing α-amino nitriles, including Amino(4-methylphenyl)acetonitrile, are characterized by their robustness and operational simplicity. These protocols typically involve multi-component reactions that efficiently construct the target molecule from basic precursors.
Strecker Reaction and Its Mechanistic Variants for Substituted α-Amino Nitriles
The Strecker synthesis, first reported in 1850, remains one of the most effective and widely applied methods for preparing α-amino acids and their precursor α-amino nitriles. mdpi.comwikipedia.org The classical reaction is a one-pot, three-component condensation of an aldehyde (like 4-methylbenzaldehyde), an amine (such as ammonia (B1221849) or an aniline (B41778) derivative), and a cyanide source (e.g., hydrogen cyanide, potassium cyanide, or trimethylsilyl (B98337) cyanide). mdpi.comwikipedia.orgmasterorganicchemistry.com
The reaction mechanism proceeds in two main stages. masterorganicchemistry.commasterorganicchemistry.com First, the aldehyde and amine condense to form an imine intermediate, with the elimination of water. wikipedia.orgmasterorganicchemistry.com The mildly acidic conditions often provided by ammonium (B1175870) salts (like NH₄Cl) can facilitate this step by protonating the aldehyde's carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.commasterorganicchemistry.com In the second stage, the cyanide ion attacks the electrophilic carbon of the imine (or its protonated form, the iminium ion), forming the stable α-amino nitrile product. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
For the synthesis of Amino(4-methylphenyl)acetonitrile, the reactants would be 4-methylbenzaldehyde, an amine, and a cyanide source. The use of different amines allows for the production of N-substituted α-amino nitriles. wikipedia.org Various catalysts have been employed to improve the efficiency and yield of the Strecker reaction under milder conditions.
| Aldehyde/Ketone | Amine | Cyanide Source | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Aniline | TMSCN | Zr(HSO₄)₄ (2 mol%), Solvent-free, RT | 96% | scispace.com |
| 4-Methylbenzaldehyde | Aniline | TMSCN | Zr(HSO₄)₄ (2 mol%), Solvent-free, RT | 95% | scispace.com |
| Various Aldehydes | Various Amines | TMSCN | Montmorillonite KSF clay | Excellent yields | organic-chemistry.org |
| Aldehydes/Ketones | Aliphatic/Aromatic Amines | TMSCN | Palladium Lewis Acid | Good yields | organic-chemistry.org |
Cyanation of Imines and Iminium Salts
This approach can be viewed as a stepwise variant of the Strecker reaction, where the imine or iminium salt intermediate is pre-formed or generated in situ before the addition of the cyanide nucleophile. organic-chemistry.orgresearchgate.net Imines are formed from the condensation of aldehydes (e.g., 4-methylbenzaldehyde) and primary amines. nih.gov The subsequent addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the C=N double bond yields the α-amino nitrile. organic-chemistry.org
The reactivity of the imine can be enhanced by protonation with an acid, which generates a more electrophilic iminium salt. wikipedia.orgmasterorganicchemistry.com This species readily reacts with cyanide ions. wikipedia.org This method offers a degree of control, as the imine can be isolated and purified before the cyanation step. Various reagents and conditions have been developed for the efficient cyanation of imines. For instance, RuCl₃ has been used to catalyze the oxidative cyanation of tertiary amines, which proceed via an iminium ion intermediate. organic-chemistry.org Similarly, stable iminium salts can be generated through the oxidation of precursor molecules like amino silyl (B83357) enol ethers and subsequently reacted with nucleophiles, including cyanide sources, to form α-amino ketone derivatives. nih.govchemrxiv.org
Amidation and Hydrolysis Approaches to Precursors
The nitrile group (–C≡N) in α-amino nitriles is a versatile functional group that serves as a precursor to both amides and carboxylic acids. lumenlearning.com The hydrolysis of Amino(4-methylphenyl)acetonitrile can be controlled to yield either the corresponding α-amino amide or the α-amino acid.
Partial hydrolysis of the nitrile, typically under mildly basic conditions using reagents like hydrogen peroxide, yields the corresponding primary amide, Amino(4-methylphenyl)acetamide. commonorganicchemistry.comlibretexts.org This transformation is useful as α-amino amides are themselves valuable synthetic intermediates. organic-chemistry.org
Complete hydrolysis to the carboxylic acid (forming 2-amino-2-(p-tolyl)acetic acid) is usually achieved under more vigorous acidic or basic conditions, followed by neutralization. masterorganicchemistry.comlumenlearning.com This two-step sequence, starting from an aldehyde, represents the completion of the Strecker amino acid synthesis. wikipedia.orgmasterorganicchemistry.com The conversion involves the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or an amine). masterorganicchemistry.comlumenlearning.com Microbial enzymes, such as nitrile hydratases and amidases, can also be used to catalyze the hydrolysis of nitriles to amides and acids, respectively, often with high specificity. nih.gov
| Starting Material | Reagent/Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|
| Nitrile | H₂O₂, mild base (e.g., NaOH) | Amide | Partial hydrolysis; mild conditions. | commonorganicchemistry.comlibretexts.org |
| Nitrile | H₃O⁺ (aq. acid) or OH⁻ (aq. base), heat | Carboxylic Acid | Complete hydrolysis via an amide intermediate. | masterorganicchemistry.comlumenlearning.com |
| Nitrile | Ru(OH)ₓ / Al₂O₃, water | Amide | Heterogeneous catalysis for nitrile hydration. | organic-chemistry.org |
| Nitrile | Potassium tert-butoxide (t-BuOK) | Amide | Hydration under anhydrous conditions. | organic-chemistry.org |
Advanced and Sustainable Synthetic Strategies
Modern synthetic efforts have focused on developing more efficient, selective, and environmentally benign methods for preparing α-amino nitriles. A primary goal is the control of stereochemistry to produce enantiomerically pure compounds, which are crucial for pharmaceutical applications.
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis aims to produce a single enantiomer of a chiral molecule like Amino(4-methylphenyl)acetonitrile by using a small amount of a chiral catalyst. nih.gov The most common strategy is the enantioselective cyanation of achiral imines. mdpi.com This involves reacting an imine, derived from 4-methylbenzaldehyde, with a cyanide source in the presence of a chiral catalyst.
A variety of chiral metal complexes have been developed for this purpose. For example, titanium-based catalysts, when used with a readily available N-salicyl-β-aminoalcohol ligand, have been shown to produce aminonitriles in high yields and with up to 98% enantiomeric excess (ee). organic-chemistry.org Similarly, tethered bis(8-quinolinolato) aluminum complexes have been used for the dual activation of both the imine and the cyanide source in asymmetric Strecker reactions. organic-chemistry.org Copper(I) complexes have also proven effective in the catalytic asymmetric addition of various nucleophiles to α-imino esters, a related transformation. nih.gov These methods provide direct access to optically active α-amino acid derivatives from simple precursors. mdpi.comnih.gov
Organocatalytic Methodologies
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a sustainable alternative to transition metal catalysis. mdpi.comresearchgate.net In the context of α-amino nitrile synthesis, chiral organocatalysts have been successfully applied to the asymmetric Strecker reaction. acs.orgrsc.org
These catalysts typically function by activating the imine towards nucleophilic attack through the formation of hydrogen bonds or by generating a chiral environment that directs the approach of the cyanide nucleophile. rsc.org For example, bifunctional catalysts containing both a Brønsted acid and a Brønsted base moiety can activate both the imine and the nucleophile simultaneously. Chiral thiourea (B124793) derivatives and cinchona alkaloids are prominent classes of organocatalysts that have been effectively used in these reactions. mdpi.com The development of organocatalytic methods has significantly advanced the synthesis of enantioenriched α-amino nitriles, providing a powerful tool for producing chiral building blocks for the pharmaceutical industry. mdpi.comresearchgate.net
| Catalyst Type | Catalyst Example | Reaction | Key Advantage | Reference |
|---|---|---|---|---|
| Chiral Metal Complex | Partially hydrolyzed titanium alkoxide with N-salicyl-β-aminoalcohol ligand | Enantioselective cyanation of imines | High enantioselectivity (up to 98% ee) and quantitative yields. | organic-chemistry.org |
| Chiral Metal Complex | Tethered Bis(8-quinolinolato) Aluminum Complex | Asymmetric Strecker reaction | Dual activation of both reaction partners. | organic-chemistry.org |
| Organocatalyst | Chiral Thiourea Derivatives | Asymmetric Strecker reaction | Metal-free, activates imine via H-bonding. | mdpi.com |
| Organocatalyst | Cinchona Alkaloid Derivatives | Phase Transfer Catalysis in Asymmetric Synthesis | Enables asymmetric reactions under phase-transfer conditions. | researchgate.net |
C-H Cyanation and Direct Functionalization Methods
The synthesis of α-aminonitriles, the precursors to α-amino acids, has traditionally been dominated by methods like the Strecker reaction, which relies on the condensation of pre-functionalized starting materials such as aldehydes and ketones. scispace.comacs.org However, recent advancements in organic synthesis have paved the way for more direct and atom-economical approaches, primarily through C-H cyanation and direct functionalization. These methods circumvent the need for pre-functionalized substrates by directly converting a C-H bond at the α-position to an amine into a C-CN bond.
One of the prominent strategies in this domain is the oxidative C-H bond functionalization, which serves as an attractive alternative for preparing α-aminonitriles. mdpi.com This approach typically involves the oxidation of tertiary or secondary amines in the presence of a cyanide source and a catalyst. mdpi.com For instance, RuCl3 has been used to catalyze the oxidative cyanation of tertiary amines with sodium cyanide under an oxygen atmosphere, yielding the corresponding α-aminonitriles in excellent yields. organic-chemistry.org This process is noted for being clean and environmentally benign. organic-chemistry.org
Photocatalysis has also emerged as a powerful tool for direct C(sp3)-H cyanation under mild conditions. organic-chemistry.org These methods often exhibit excellent functional group tolerance, allowing for the late-stage modification of complex molecules and natural products. organic-chemistry.org Furthermore, transition-metal-free protocols have been developed. For example, the α-cyanation of N-fluorotosylsulfonamides provides α-amino nitriles through the elimination of hydrogen fluoride, a method that demonstrates broad substrate scope and scalability. organic-chemistry.org The direct functionalization of arenes is another area of interest, although it is more challenging to control regioselectivity. acs.orgmdpi.com Nickel-catalyzed systems have been explored for the cyanation of aryl halides and phenol (B47542) derivatives, using less toxic cyanating agents like aminoacetonitriles. organic-chemistry.org
| Method | Catalyst/Reagent | Cyanide Source | Substrate Type | Key Features |
| Oxidative Cyanation | RuCl3 / O2 | Sodium Cyanide (NaCN) | Tertiary Amines | Environmentally benign, excellent yields. organic-chemistry.org |
| Photocatalytic C-H Cyanation | Photocatalyst | Various | Aliphatic, Benzylic, Aniline-type | Mild conditions, high functional group tolerance. organic-chemistry.org |
| Transition-Metal-Free Cyanation | - | N-fluorotosylsulfonamides | Various | Avoids transition metals, gram-scalable. organic-chemistry.org |
| Electrochemical Cyanation | 4-CN-pyridine | 4-CN-pyridine | N,N-dialkyl anilines, Indoles | Catalyst-free, nucleophilic pathway. organic-chemistry.org |
Green Chemistry Considerations and Aqueous Reaction Environments
The principles of green chemistry are increasingly influencing the development of synthetic routes for α-aminonitriles, aiming to reduce environmental impact and improve safety. nih.gov A primary focus has been to move away from highly toxic cyanide sources like hydrogen cyanide (HCN) and to replace traditional organic solvents with more sustainable alternatives. nih.govdokumen.pub
A significant advancement in this area is the use of water as a reaction solvent. nih.gov Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov Several methodologies have been developed that perform efficiently in aqueous environments. For example, a biomimetic procedure for the Strecker reaction utilizes β-cyclodextrin as a recyclable catalyst in water, affording α-aminonitriles in quantitative yields. organic-chemistry.org Another approach employs indium metal as a catalyst for the one-pot, three-component synthesis of α-aminonitriles in water, which proceeds rapidly and with excellent yields for a diverse range of substrates. nih.gov These aqueous methods often simplify workup procedures and allow for catalyst recycling. organic-chemistry.org
The choice of cyanide source is another critical aspect of green synthesis. To circumvent the high toxicity of reagents like HCN and alkali metal cyanides, researchers have explored less hazardous alternatives. nih.gov Trimethylsilyl cyanide (TMSCN) is frequently used, though it is moisture-sensitive. nih.gov More innovative and non-toxic cyanide sources have been developed, including hexacyanoferrate, α-amino acids, and aliphatic nitriles, which can release cyanide in situ under specific reaction conditions. rsc.org For instance, the S-oxidation of potassium thiocyanate (B1210189) can release cyanide units that are trapped by amines in aqueous solution, forming α-aminonitriles without toxic byproducts or the need for a catalyst. organic-chemistry.org
| Green Approach | Catalyst/Reagent | Cyanide Source | Solvent | Key Advantages |
| Biomimetic Synthesis | β-cyclodextrin | Trimethylsilyl cyanide (TMSCN) | Water | Environmentally benign, catalyst is recyclable, quantitative yields. organic-chemistry.org |
| Lewis Acid Catalysis | Indium (10 mol%) | Trimethylsilyl cyanide (TMSCN) | Water | Fast reaction times (30-90 min), excellent yields (79-98%), broad substrate scope. nih.gov |
| In Situ Cyanide Generation | Peroxidase/H2O2 | Potassium Thiocyanate (KSCN) | Water | Catalyst-free, avoids toxic cyanide reagents, no toxic byproducts. organic-chemistry.org |
| Solvent-Free Reaction | Sulfated polyborate | Trimethylsilyl cyanide (TMSCN) | None | Excellent yields (up to 99%), catalyst reusable up to four times. mdpi.com |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis, offering significant advantages in terms of safety, efficiency, and scalability. nih.govflinders.edu.au This technology is particularly well-suited for reactions involving hazardous reagents like cyanides or unstable intermediates. nih.gov By performing reactions in microreactors or packed-bed systems, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. mdpi.comacs.org
For the synthesis of α-aminonitriles, continuous flow systems can mitigate the risks associated with handling large quantities of cyanide. researchgate.net An integrated microreactor has been developed for the multicomponent Strecker reaction, where an imine is generated in-line and subsequently reacts with a cyanide source in a catalyst-packed bed. researchgate.net Using a polymer-supported Lewis acid catalyst (PS-RuCl3), various α-aminonitriles were synthesized in excellent yields (>99.5%) and purity under continuous flow conditions. researchgate.net
| Flow System Component | Function | Parameter Example | Benefit |
| Microreactor | Mixing and Reaction | Residence Time: 10 s - 25 min acs.orgresearchgate.net | Enhanced heat/mass transfer, improved safety. nih.govflinders.edu.au |
| Packed-Bed Catalyst | Heterogeneous Catalysis | Polymer-supported RuCl3 researchgate.net | Easy separation, catalyst reusability, continuous operation. researchgate.net |
| T-Piece Mixer | Reagent Introduction | Flow Rate: 5 - 180 µL/min mdpi.comacs.org | Precise stoichiometric control, rapid mixing. acs.org |
| Back Pressure Regulator | Pressure Control | - | Allows for heating solvents above their boiling points, enhancing reaction rates. flinders.edu.au |
Optimization of Reaction Conditions and Yield for Amino(4-methylphenyl)acetonitrile Hydrochloride Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is efficient and scalable. The Strecker reaction and its variants are the most common routes, and their outcomes are highly dependent on several key parameters: the choice of catalyst, cyanide source, solvent, temperature, and reaction time. acs.orgresearchgate.net
The selection of a catalyst is pivotal. A wide range of catalysts, including Lewis acids (e.g., InCl3, Sc(OTf)3, BiCl3) and organocatalysts (e.g., L-proline, aqueous formic acid), have been investigated for the three-component Strecker synthesis. scispace.commdpi.comnih.gov Studies comparing various catalysts under identical conditions often reveal significant differences in yield and reaction rate. For instance, in a model reaction using aniline, benzaldehyde, and TMSCN in water, indium metal proved to be a highly effective catalyst, yielding the product in 95% yield within 30 minutes. nih.gov
The cyanide source also plays a critical role. While potassium cyanide (KCN) is effective and often provides high yields, trimethylsilyl cyanide (TMSCN) is another common choice, particularly when Lewis acid catalysts are employed. acs.org The choice between them can depend on the specific substrates and solvent system. acs.org
Solvent selection can dramatically influence the reaction's efficiency. researchgate.net A systematic study on a related synthesis showed that while reactions at room temperature in solvents like ethanol, methanol, and acetonitrile (B52724) gave only trace amounts of product, conducting the reaction at reflux conditions significantly improved yields, with N,N-dimethylformamide (DMF) providing the highest yield at 80%. researchgate.net In other systems, particularly those designed under green chemistry principles, water is the preferred solvent and can lead to excellent yields when paired with a suitable catalyst. organic-chemistry.orgnih.gov The optimization process involves a careful balancing of these variables to achieve the desired outcome.
| Parameter | Variation | Effect on Yield/Time | Example/Reference |
| Catalyst | Indium (10 mol%) vs. No Catalyst | 95% yield (30 min) vs. No reaction | Model Strecker reaction in water. nih.gov |
| Cyanide Source | KCN vs. TMSCN | KCN often gives higher yields without a catalyst; TMSCN requires a Lewis acid for activation. | Optimization of N-acylated α-aminonitrile synthesis. acs.org |
| Solvent | DMF vs. Acetonitrile vs. Ethanol (at reflux) | 80% yield vs. 65% yield vs. 58% yield | Synthesis of a tetrahydropyridine-carbonitrile derivative. researchgate.net |
| Temperature | Room Temp vs. Reflux | Trace product vs. up to 80% yield | The effect of temperature in various organic solvents. researchgate.net |
| Reaction Time | 30 minutes to 24 hours | Varies with substrate solubility and reactivity. | Esterification of amino acids. nih.gov |
Chemical Reactivity and Transformation Pathways of Amino 4 Methylphenyl Acetonitrile Hydrochloride
Hydrolytic Transformations to α-Amino Acid Derivatives
The hydrolysis of the nitrile group in α-aminonitriles is a cornerstone transformation, providing a direct route to α-amino acids, which are fundamental building blocks in medicinal chemistry and organic synthesis. mdpi.com This process can be controlled to yield either the intermediate α-amino amide or the final α-amino acid.
The conversion of Amino(4-methylphenyl)acetonitrile hydrochloride to its corresponding α-amino acid, 4-methylphenylglycine, is typically achieved through acid- or base-catalyzed hydrolysis. The reaction proceeds in a stepwise manner, first yielding the intermediate α-amino amide, which upon further hydrolysis, gives the final carboxylic acid. wikipedia.org
The general mechanism involves the protonation of the nitrile nitrogen (under acidic conditions), making the carbon atom more susceptible to nucleophilic attack by water. This forms an imidic acid tautomer, which rearranges to the more stable amide. Continued heating in the presence of acid or base then hydrolyzes the amide to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). wikipedia.org This transformation is a critical step in the Strecker synthesis of amino acids, where α-aminonitriles are key intermediates. mdpi.comwikipedia.org
Table 1: Conditions for Hydrolysis of α-Aminonitriles This table provides representative conditions for the hydrolysis of α-aminonitriles to their corresponding amides and carboxylic acids.
| Product | Reagents | Conditions | Reference |
|---|---|---|---|
| α-Amino Amide | Concentrated H₂SO₄, H₂O | Controlled temperature, shorter reaction time | wikipedia.org |
| α-Amino Acid | 6M HCl or 40% aq. H₂SO₄ | Reflux, extended reaction time | wikipedia.org |
| α-Amino Acid | Aqueous Ba(OH)₂ | Reflux, followed by acidification | General Knowledge |
Once 4-methylphenylglycine has been synthesized, its carboxylic acid group can be selectively modified to produce a variety of derivatives, such as esters and amides. These derivatizations are crucial for incorporating the amino acid into larger molecules like peptides or for modifying its physicochemical properties. nih.gov
Esterification is commonly performed by reacting the amino acid with an alcohol (e.g., methanol) in the presence of an acid catalyst. Reagents such as thionyl chloride or trimethylchlorosilane (TMSCl) are often used to facilitate this reaction, converting the carboxylic acid into a more reactive species or by generating anhydrous HCl in situ. google.com Amide formation typically requires the use of coupling agents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxylic acid for reaction with a primary or secondary amine. nih.gov
Table 2: Reagents for Carboxylic Acid Derivatization of 4-Methylphenylglycine This table summarizes common methods for converting the carboxylic acid functionality of the derived amino acid into esters and amides.
| Derivative | Reagent System | Typical Solvent | Reference |
|---|---|---|---|
| Methyl Ester | Methanol, Trimethylchlorosilane (TMSCl) | Methanol | google.com |
| Methyl Ester | Methanol, Sulfuric Acid | Methanol | yakhak.org |
| Ethyl Ester | Ethanol, Thionyl Chloride | Ethanol | nih.gov |
| Substituted Amide | Amine, HBTU, Triethylamine | Acetonitrile (B52724) | nih.gov |
| Substituted Amide | Amine, EDC, HOBt, DIPEA | DMF | nih.gov |
Reductive and Oxidative Reactions of the Nitrile and Amine Moieties
The nitrile and amine groups of this compound can undergo both reduction and oxidation, leading to different classes of compounds. The selectivity of these reactions depends heavily on the choice of reagents and reaction conditions.
The selective reduction of the nitrile group in the presence of the primary amine yields a 1,2-diamine, specifically 1-(4-methylphenyl)ethane-1,2-diamine. This transformation is most commonly achieved through catalytic hydrogenation. acs.org High pressures of hydrogen gas are used in conjunction with metal catalysts such as Raney Nickel or cobalt-based catalysts. acs.orggoogle.com The presence of ammonia is often required to suppress the formation of secondary and tertiary amine side products. google.com Chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed to reduce the nitrile to a primary amine.
Table 3: Conditions for Selective Reduction of α-Aminonitriles This table outlines typical catalytic systems used for the hydrogenation of the nitrile moiety in α-aminonitriles to form 1,2-diamines.
| Catalyst System | Hydrogen Source | Conditions | Reference |
|---|---|---|---|
| Cobalt Oxide | H₂ (gas) | High pressure (100-500 atm), 25-300 °C, in ammonia | google.com |
| Raney Nickel | H₂ (gas) | High pressure, elevated temperature | acs.org |
| Ruthenium Complexes | H₂ (gas) | Homogeneous catalysis, various conditions | acs.org |
The oxidation of this compound can be complex, as both the primary amine and the adjacent benzylic carbon are susceptible to oxidation. The reactivity of the amine mirrors that of other primary amines, which can be oxidized to imines, oximes, or nitro compounds, or can undergo oxidative coupling.
Furthermore, the α-C-H bond is activated by both the phenyl ring and the nitrile group. This position is known to be reactive in oxidative cyanation reactions where tertiary amines are converted to α-aminonitriles, suggesting that the amine moiety can facilitate oxidation at the α-carbon to form an iminium ion intermediate. organic-chemistry.orgnih.gov Depending on the oxidant and conditions, this could lead to the formation of an α-iminonitrile or, upon hydrolysis, an α-keto nitrile. Stronger oxidation may result in the cleavage of the carbon-carbon bond. Characterization of the product mixture would typically involve techniques such as mass spectrometry, NMR spectroscopy, and chromatography to identify the various oxidation products.
Cyclization Reactions and Heterocycle Synthesis
The dual functionality of this compound makes it a powerful building block for the synthesis of nitrogen-containing heterocycles. uni-mainz.de The amine group acts as a nucleophile, while the nitrile group can act as an electrophile (often after activation) or participate in cycloaddition reactions. This allows for the construction of various ring systems, which are prevalent in pharmacologically active compounds.
For example, α-aminonitriles are well-established precursors for the synthesis of imidazoles. nih.govresearchgate.net Reaction with an orthoester, such as trimethyl orthoformate, can lead to the formation of an aminoimidazolecarbonitrile derivative. nih.gov Similarly, condensation reactions with 1,3-dicarbonyl compounds, isothiocyanates, or other bifunctional reagents can be used to construct a wide array of five- and six-membered heterocycles, including thiophenes and pyrimidines. nih.govfrontiersin.org The specific heterocyclic product is determined by the nature of the co-reactant that provides the additional atoms needed to complete the ring system.
Access to Imidazoles, Pyrroles, and Related Nitrogen-Containing Heterocycles
α-Aminonitriles are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, including imidazoles and pyrroles. mdpi.com
Imidazoles: The synthesis of 5-amino-4H-imidazoles can be achieved from α-aminonitriles. researchgate.net While specific examples starting directly from this compound are not extensively detailed in readily available literature, the general synthetic pathways for α-aminonitriles are applicable. One common approach involves the reaction of the α-aminonitrile with an orthoformate and a primary amine, leading to the formation of the imidazole (B134444) ring. The 4-methylphenyl group at the 4-position of the resulting imidazole ring would be a key feature of the product derived from this specific starting material.
Pyrroles: A more direct synthetic route to pyrroles utilizing α-aminonitriles has been documented. The cyclocondensation of α,β-unsaturated carbonyl compounds (enones) with α-aminonitriles provides a direct pathway to 3,4-dihydro-2H-pyrrole-2-carbonitriles. nih.gov These intermediates can subsequently be converted into fully aromatic 2,3,5-trisubstituted pyrroles. nih.gov The reaction is presumed to proceed through the thermal electrocyclization of a stabilized 2-azapentadienyl anion, which is formed after the initial condensation of the reactants and deprotonation. nih.gov The use of microwave irradiation can facilitate the final elimination step to yield the aromatic pyrrole. nih.gov
| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Reference |
| Amino(4-methylphenyl)acetonitrile | α,β-Unsaturated Ketone | 3,4-Dihydro-2H-pyrrole-2-carbonitrile derivative | 2,3,5-Trisubstituted Pyrrole | nih.gov |
| α-Aminonitrile | Aldehyde, Amine, TMSCN | - | 5-Amino-4H-imidazole | researchgate.net |
Novel Ring-Forming Methodologies and Regioselectivity Studies
The development of novel ring-forming methodologies often leverages the unique reactivity of bifunctional substrates like amino(4-methylphenyl)acetonitrile. The presence of both a nucleophilic amine and an electrophilic nitrile carbon on the same benzylic carbon atom allows for participation in various cyclization cascades.
Regioselectivity: In the synthesis of 4,5-disubstituted imidazoles, regioselectivity is a critical aspect. When using precursors like amino(4-methylphenyl)acetonitrile, the substitution pattern of the final product is inherently controlled. For instance, in reactions where the α-aminonitrile provides the C4 and N3 atoms of the imidazole ring, the 4-methylphenyl group will be located at the 4-position of the heterocycle. Protecting group strategies on a pre-formed imidazole ring can be used to direct subsequent reactions to either the 4- or 5-position, allowing for the synthesis of specifically substituted imidazoles. researchgate.net
Nucleophilic and Electrophilic Reactivity Profiles
The chemical behavior of this compound is dictated by its three principal functional components: the nitrile group, the primary amine, and the 4-methylphenyl ring.
Reactions Involving the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. chemistrysteps.com
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield an amide and subsequently a carboxylic acid. libretexts.orgebsco.com This transforms the aminoacetonitrile (B1212223) into the corresponding α-amino acid, 2-amino-2-(4-methylphenyl)acetic acid.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org This reaction converts the molecule into a 1,2-diamine, specifically 1-(4-methylphenyl)ethane-1,2-diamine.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone. chemistrysteps.comlibretexts.org For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 1-(4-methylphenyl)propan-2-one.
| Reaction Type | Reagent | Product |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 2-Amino-2-(4-methylphenyl)acetic acid |
| Reduction | LiAlH₄ | 1-(4-Methylphenyl)ethane-1,2-diamine |
| Grignard Addition | R-MgX, then H₂O | α-Amino ketone |
Functionalization of the Amine Group
The primary amino group is nucleophilic and can undergo a variety of common transformations.
N-Alkylation and N-Arylation: The amine can be alkylated or arylated using appropriate electrophiles, although care must be taken to control the degree of substitution.
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives (amides). This is a common strategy for protecting the amine group or for building more complex molecular architectures.
Schiff Base Formation: The primary amine readily condenses with aldehydes and ketones to form imines (Schiff bases). This reversible reaction is fundamental in many synthetic transformations.
Selective N-functionalization of unprotected α-amino acids has been achieved using specialized catalysts, a strategy that could potentially be adapted for α-aminonitriles. nih.gov
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a cornerstone of efficient organic synthesis. caltech.edu α-Aminonitriles are key intermediates or starting materials in several important MCRs.
Strecker Reaction: The Strecker synthesis is the quintessential method for preparing α-amino acids from aldehydes or ketones, an amine, and a cyanide source. nih.gov Amino(4-methylphenyl)acetonitrile itself is a product of a Strecker reaction between p-tolualdehyde, ammonia, and cyanide. As a pre-formed α-aminonitrile, it can be used in reactions that are analogous to the subsequent steps of Strecker-type pathways. mdpi.com
Ugi and Passerini Reactions: Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction, are powerful tools for generating molecular diversity, particularly for the synthesis of peptidomimetics. wikipedia.orgnih.gov
Ugi Reaction: In the classic Ugi reaction, an aldehyde, a primary amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like product. wikipedia.org this compound can serve as the amine component in this reaction. The resulting product would incorporate the (4-methylphenyl)(cyano)methyl moiety attached to the amide nitrogen. The versatility of the Ugi reaction allows for the rapid creation of libraries of complex molecules from simple building blocks. researchgate.netnih.gov
Passerini Reaction: The Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganicreactions.org While the primary amine of amino(4-methylphenyl)acetonitrile is not a direct component of the classic Passerini reaction, variations and subsequent transformations of Passerini products often involve amines. For instance, post-Passerini modifications can lead to the formation of complex heterocyclic structures or peptidomimetics. nih.gov
The incorporation of the bifunctional this compound into these MCRs provides a rapid route to complex molecules with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Crystallographic Investigations of Amino 4 Methylphenyl Acetonitrile Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise molecular structure of Amino(4-methylphenyl)acetonitrile hydrochloride. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the proton and carbon framework, as well as their spatial relationships, can be meticulously assembled.
Advanced 1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound is achieved through a combination of 1D and 2D NMR experiments. While direct experimental data for this specific molecule is not extensively published, a plausible set of chemical shifts and correlations can be constructed based on the analysis of structurally similar compounds, such as amino(phenyl)acetonitrile derivatives and 4-methylbenzylamine.
¹H and ¹³C NMR Spectral Data:
The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons of the 4-methylphenyl group, the methine proton adjacent to the amino and cyano groups, the amino protons, and the methyl protons. Similarly, the ¹³C NMR spectrum would show characteristic resonances for the aromatic carbons, the methine carbon, the nitrile carbon, and the methyl carbon.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~139.0 |
| 2, 6 | ~7.40 (d, J=8.0 Hz) | ~129.5 |
| 3, 5 | ~7.25 (d, J=8.0 Hz) | ~126.0 |
| 4 | - | ~138.0 |
| 7 (CH) | ~5.50 (s) | ~50.0 |
| 8 (CN) | - | ~118.0 |
| 9 (CH₃) | ~2.35 (s) | ~21.0 |
| NH₂ | ~9.50 (br s) | - |
2D NMR Correlation Analysis:
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between adjacent protons. For this compound, the most significant correlation would be observed between the aromatic protons on adjacent carbons (H-2/H-3 and H-5/H-6). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edunanalysis.com This would definitively link the proton signals of the methyl, methine, and aromatic C-H groups to their corresponding carbon resonances, as detailed in the data table.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu Key HMBC correlations would be expected from the methyl protons (H-9) to the aromatic carbon C-4, and from the methine proton (H-7) to the aromatic carbon C-1 and the nitrile carbon (C-8). These correlations are crucial for piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. For this molecule, NOESY could show correlations between the methine proton (H-7) and the ortho-aromatic protons (H-2, H-6), providing conformational information.
Solid-State NMR Applications for Polymorphic Forms and Microcrystalline Samples
For microcrystalline or poorly soluble samples of this compound, solid-state NMR (ssNMR) spectroscopy is an invaluable tool. Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) can provide high-resolution spectra of solid materials, enabling the study of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.govnih.gov
Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. nih.govnih.gov Solid-state NMR can therefore be used to identify and characterize different polymorphic forms, which is critical as they can have different physical properties, including solubility and stability. For amine hydrochlorides, ssNMR, particularly of the chlorine nuclei (³⁵Cl), can provide detailed information about the local environment of the chloride ion and the nature of hydrogen bonding within the crystal lattice. nih.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Comprehensive Band Assignment and Conformational Analysis
The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific vibrational modes of the molecule. By analyzing the position, intensity, and shape of these bands, a comprehensive assignment can be made. This analysis is often supported by computational methods to predict vibrational frequencies. Key expected vibrational modes for this molecule would be based on data from similar structures like p-toluidine (B81030) and benzyl (B1604629) cyanide. ijseas.com
Interactive Data Table: Predicted Vibrational Band Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3200 | N-H stretching | Amino group (NH₂) |
| ~3100-3000 | C-H stretching | Aromatic ring |
| ~2950-2850 | C-H stretching | Methyl group (CH₃) |
| ~2250 | C≡N stretching | Nitrile group |
| ~1600, 1500 | C=C stretching | Aromatic ring |
| ~1450 | C-H bending | Methyl group (CH₃) |
| ~820 | C-H out-of-plane bending | p-disubstituted aromatic ring |
Conformational analysis can also be performed using vibrational spectroscopy. Changes in the spectra upon variations in temperature or solvent can indicate the presence of different conformers and provide insights into their relative stabilities.
In Situ Spectroscopic Monitoring of Synthetic Reactions
In situ spectroscopic techniques, particularly FTIR, are powerful for monitoring the progress of chemical reactions in real-time without the need for sample extraction. youtube.comnih.gov The synthesis of aminonitriles, often via the Strecker reaction, involves the reaction of an aldehyde or ketone with an amine and a cyanide source. acs.org
By monitoring the characteristic infrared absorption bands of the reactants, intermediates, and the final product, the reaction kinetics and mechanism can be elucidated. For instance, in the synthesis of this compound, one could monitor the disappearance of the carbonyl stretching band of the starting aldehyde and the appearance of the nitrile stretching band of the product. youtube.com This real-time data allows for precise control over reaction conditions to optimize yield and purity. For example, in the formation of cyanohydrin intermediates, the appearance of the characteristic hydroxyl and nitrile bands can be tracked. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This fragmentation pattern is unique to a particular molecule and can be used for structural confirmation.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the free base, [C₉H₁₀N₂]⁺. The fragmentation of aminonitriles and related benzylamine (B48309) structures often proceeds through characteristic pathways.
Expected Fragmentation Pattern:
A primary fragmentation pathway would likely involve the loss of the cyanide radical (•CN) to form a stable benzylic cation. Another significant fragmentation could be the cleavage of the C-C bond between the methine carbon and the aromatic ring, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment for toluene-containing compounds. Further fragmentation of the aromatic ring and side chain would produce a series of smaller, characteristic ions. Analysis of the fragmentation of various aminonitriles provides insight into these pathways. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 146 | [M]⁺ (Molecular ion of the free base) |
| 120 | [M - CN]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
By carefully analyzing the masses and relative abundances of these fragment ions, the structure of this compound can be confidently confirmed.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For this compound, the active species detected in the mass spectrometer would be the protonated cation, [C9H10N2 + H]+. HRMS analysis would provide a highly accurate mass measurement for this ion, which can be compared against the theoretical calculated mass. This comparison, typically requiring a mass accuracy of less than 5 ppm, serves to confirm the elemental formula of the molecule.
Table 1: Theoretical HRMS Data for the Protonated Cation of Amino(4-methylphenyl)acetonitrile
| Molecular Formula | Adduct | Ion Type | Calculated Monoisotopic Mass (Da) |
|---|
This interactive table presents the calculated exact mass for the primary ion expected during HRMS analysis. This value is crucial for confirming the compound's elemental composition in an experimental setting.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Isomer Differentiation
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for elucidating the compound's connectivity and distinguishing it from structural isomers.
In an MS/MS experiment, the protonated molecule of Amino(4-methylphenyl)acetonitrile ([M+H]+, m/z ≈ 147.09) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of its structure. Based on established fragmentation principles for benzylamines and nitriles, a plausible pathway can be proposed:
Loss of Hydrogen Cyanide (HCN): A common fragmentation for nitriles, leading to a product ion at m/z ≈ 120.08.
Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the phenyl ring could lead to the formation of a tolyl radical and a [C2H3N2]+ fragment (m/z ≈ 55.03), or conversely, a tolyl cation (m/z ≈ 91.05).
Loss of Ammonia (B1221849) (NH3): Fragmentation involving the amino group could result in the loss of ammonia, yielding an ion at m/z ≈ 130.07.
These characteristic fragmentation patterns would allow for the confident structural identification of the molecule and enable its differentiation from isomers, such as those where the methyl group is in the ortho or meta position on the phenyl ring.
X-ray Crystallography of this compound and Its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
While a specific crystal structure for this compound has not been deposited in public databases, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for its unambiguous structural elucidation. By diffracting X-rays off a single crystal of the compound, one can determine precise atomic coordinates, bond lengths, and bond angles.
For a chiral compound like this, SCXRD using anomalous dispersion is capable of determining the absolute configuration (R or S) of the stereocenter, which is critical for its chemical and biological identity. The analysis would also confirm the ionic nature of the hydrochloride salt, showing the protonation of the amino group and its interaction with the chloride anion.
Supramolecular Interactions and Crystal Packing Analysis
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of non-covalent supramolecular interactions. nih.gov In the solid state of this compound, the primary and most influential interactions would be the strong charge-assisted hydrogen bonds between the protonated aminium group (N+-H) and the chloride anion (Cl-). nih.gov
C-H···N interactions: Involving the nitrile nitrogen as a hydrogen bond acceptor.
C-H···π interactions: Between alkyl or aryl C-H bonds and the electron-rich π-system of the 4-methylphenyl ring.
π-π Stacking: Potential face-to-face or offset stacking between the aromatic rings of adjacent molecules.
A detailed analysis of these interactions provides insight into the crystal's stability and physical properties. rsc.org
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Each polymorph has a different crystal packing arrangement and, consequently, distinct physicochemical properties. While no specific polymorphs of this compound have been reported, it is plausible that different crystallization conditions (e.g., solvent, temperature) could lead to the formation of different polymorphic forms due to variations in the hydrogen bonding and π-stacking motifs.
Co-crystallization is a technique used to modify the properties of an active pharmaceutical ingredient (API) by crystallizing it with a benign co-former molecule. nih.govsysrevpharm.org This can improve properties such as solubility, stability, and bioavailability. google.comglobalresearchonline.net For this compound, co-crystals could be formed using co-formers that can establish strong hydrogen bonds, such as dicarboxylic acids (e.g., succinic acid, fumaric acid) or other GRAS (Generally Regarded As Safe) compounds. nih.gov The resulting co-crystals would feature a new, complex hydrogen-bonding network involving the aminium group, the chloride ion, and the co-former.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization
Chiroptical spectroscopy techniques are uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules and are thus powerful tools for stereochemical analysis.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by chromophores in the molecule. The aromatic 4-methylphenyl group in the compound would be the primary chromophore, and its interaction with the chiral center would produce a characteristic ECD spectrum.
Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of circularly polarized infrared radiation by vibrational modes. nih.gov VCD is particularly effective for determining the absolute configuration of chiral molecules. nih.govacs.org For this compound, VCD signals would be expected for vibrations involving the chiral center and adjacent groups, such as N-H bending modes, C-H bending modes, and the C≡N nitrile stretch. researchgate.net
In practice, experimental ECD or VCD spectra are compared with spectra predicted by quantum-mechanical calculations (e.g., Density Functional Theory, DFT) for both the R and S enantiomers. nih.gov A match between the experimental and calculated spectrum allows for the unambiguous assignment of the absolute configuration of the chiral center. nih.govnih.govacs.orgacs.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Succinic acid |
Computational Chemistry and Theoretical Modeling of Amino 4 Methylphenyl Acetonitrile Hydrochloride Systems
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
No specific DFT studies on the molecular structure and electronic properties of Amino(4-methylphenyl)acetonitrile hydrochloride have been identified in the current body of scientific literature. Such studies would be invaluable for understanding the molecule's fundamental characteristics.
Geometry Optimization and Conformational Landscapes
A full geometry optimization and exploration of the conformational landscapes of this compound have not been reported. This analysis would be crucial for identifying the most stable three-dimensional structures of the molecule.
Frontier Molecular Orbital Analysis and Reactivity Prediction
A frontier molecular orbital (HOMO-LUMO) analysis, which is essential for predicting the chemical reactivity and kinetic stability of this compound, has not been published. The energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap are critical parameters that await computational determination.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
There are no available studies that report the theoretical prediction of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, for this compound. These predictions are vital for complementing experimental data and aiding in structural elucidation.
Quantum Chemical Calculations for Reaction Mechanisms and Selectivity
The reaction mechanisms and selectivity involving this compound have not been investigated using quantum chemical calculations. Such research would provide deep insights into the pathways of its chemical transformations.
Transition State Localization and Activation Energy Barriers
No computational studies have been found that focus on the localization of transition states and the calculation of activation energy barriers for reactions involving this compound. This information is fundamental to understanding reaction kinetics.
Reaction Coordinate Analysis and Kinetic Parameters
A reaction coordinate analysis to map the energy profile of reactions involving this compound and to determine its kinetic parameters has not been documented.
Theoretical Insights into Chemo-, Regio-, and Stereoselectivity
Computational chemistry provides a powerful lens for predicting the selectivity of chemical reactions involving Amino(4-methylphenyl)acetonitrile and its derivatives. Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the factors that govern chemoselectivity (which part of a molecule reacts), regioselectivity (where on a molecule a reaction occurs), and stereoselectivity (the spatial arrangement of the resulting product).
In the context of synthesizing chiral α-aminonitriles, theoretical calculations can map out the potential energy surfaces of reaction pathways. For instance, in a Strecker-type synthesis, DFT can be used to calculate the activation energies for the formation of different stereoisomers. By comparing the energy barriers of the transition states leading to the (R) and (S) enantiomers, the most likely stereochemical outcome can be predicted. Studies on related cycloaddition reactions have shown that analysis of global electron density transfer and the polar nature of transition states can explain the observed selectivity. researchgate.net The reaction involving N-methyl-C-4-methylphenyl-nitrone, for example, was found to be highly selective due to differences in the activation energies of competing pathways, with exothermic values indicating irreversible reactions. researchgate.net
These theoretical models allow for the investigation of various catalysts and reaction conditions in silico. By modeling the interaction between the aminonitrile precursor, reactants, and a chiral catalyst, it is possible to understand the non-covalent interactions (like hydrogen bonding or steric hindrance) that stabilize one transition state over another, thereby dictating the stereochemical outcome.
Table 1: Hypothetical DFT-Calculated Energy Barriers for Stereoisomer Formation
| Transition State | Catalyst | Solvent | Calculated ΔG‡ (kcal/mol) | Predicted Major Isomer |
| TS-R | Proline | Methanol | 15.2 | |
| TS-S | Proline | Methanol | 12.5 | S |
| TS-R | None | Methanol | 20.1 | |
| TS-S | None | Methanol | 20.3 | Racemic |
| TS-R | Proline | Toluene | 18.9 | |
| TS-S | Proline | Toluene | 16.4 | S |
Note: This table contains illustrative data based on typical computational chemistry findings.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a way to observe the motion and interactions of this compound over time, providing a detailed picture of its dynamic behavior at the atomic level.
Solvation Effects and Intermolecular Interactions
The behavior of this compound in a solvent is critical to its reactivity and properties. MD simulations can model the intricate dance between the solute and solvent molecules. In aqueous solutions, the charged ammonium (B1175870) group and the polar nitrile group would be expected to form strong hydrogen bonds with water molecules. The 4-methylphenyl group, being hydrophobic, would influence the local water structure, potentially leading to hydrophobic solvation effects.
Simulations in mixed solvents, such as acetonitrile-water mixtures, can reveal preferential solvation. Research on similar amino acid-like molecules at interfaces shows that solvation structures are complex, with different parts of the molecule interacting preferentially with different solvent components. nih.gov For Amino(4-methylphenyl)acetonitrile, the phenyl ring might favor interactions with the acetonitrile (B52724) component, while the polar groups interact with water. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) and coordination numbers, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov
Table 2: Illustrative Coordination Numbers from MD Simulations in Acetonitrile/Water
| Solute Atom/Group | Solvent Molecule | First Solvation Shell Radius (Å) | Coordination Number |
| Ammonium (-NH3+) | Water (Oxygen) | 3.5 | 4.1 |
| Nitrile (-CN) | Water (Hydrogen) | 3.0 | 2.3 |
| Phenyl Ring (Center) | Acetonitrile (Methyl) | 5.0 | 3.8 |
| Ammonium (-NH3+) | Acetonitrile (Nitrogen) | 4.0 | 1.2 |
Note: This table contains illustrative data based on principles of solvation and typical MD simulation results.
Ligand-Substrate Binding Studies (in non-biological contexts, e.g., catalysis)
α-Aminonitriles can function as ligands in coordination chemistry and catalysis. MD simulations are valuable for studying the binding of Amino(4-methylphenyl)acetonitrile to a metal center, which is a key step in many catalytic cycles. These simulations can explore the conformational flexibility of the ligand upon binding and the stability of the resulting metal complex.
In a non-biological context, such as asymmetric catalysis, the aminonitrile could act as a chiral ligand for a transition metal catalyst. mdpi.com MD simulations, often combined with quantum mechanics (QM/MM methods), can model the entire catalytic process. This includes the initial binding of the ligand to the metal, the coordination of the substrate, and the subsequent chemical transformation. By calculating the free energy profile of the reaction, researchers can identify the rate-determining step and understand how the ligand's structure influences the catalyst's efficiency and selectivity.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a compound with its physical, chemical, or biological properties. A QSPR model is a mathematical equation that relates numerical descriptors derived from the molecular structure to a specific property.
For a series of related aminonitriles, a QSPR model could be developed to predict properties like solubility, chromatographic retention time, or catalytic activity. The first step involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can encode information about topology (e.g., connectivity indices), geometry (e.g., molecular surface area), or electronic structure (e.g., partial atomic charges, dipole moment).
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., neural networks) are used to build the model. nih.gov For example, a QSPR study on the cation binding affinity of amino acids successfully used seven descriptors to create a highly predictive model. nih.govresearchgate.net Similarly, QSER (Quantitative Structure-Electrochemistry Relationship) models have been used to predict the CO2 reduction activities of catalysts based on their structural and electronic properties. mdpi.com
A hypothetical QSPR model for predicting the retention factor (k) in reverse-phase chromatography for a set of substituted phenylacetonitriles might look like:
log(k) = β₀ + β₁(logP) + β₂(ASA) + β₃(μ)
Where logP is the octanol-water partition coefficient, ASA is the accessible surface area, μ is the dipole moment, and β are coefficients determined from the regression analysis. Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.
Role of Amino 4 Methylphenyl Acetonitrile Hydrochloride As a Key Building Block in Complex Chemical Synthesis
Precursor to Structurally Diverse Nitrogen-Containing Heterocycles
The bifunctional nature of α-aminonitriles, possessing both a nucleophilic amino group and an electrophilic nitrile group, makes them ideal precursors for the synthesis of nitrogen-containing heterocycles. uni-mainz.de These compounds can undergo a variety of cyclization reactions to form rings of different sizes and functionalities. The general reactivity of α-aminonitriles allows them to be employed as building blocks in the synthesis of a large variety of heterocyclic compounds and alkaloids. uni-mainz.de
The amino group can react with various electrophiles, while the nitrile group can participate in cyclization through addition reactions. For instance, α-aminonitriles are known to be key intermediates for the preparation of nitrogen-containing heterocycles. researchgate.net Research on related aminonitrile compounds demonstrates their utility in forming fused heterocyclic systems. For example, derivatives of 2-aminothiophene-3-carbonitriles are used in Mannich-type reactions to synthesize hexahydrothieno[2,3-d]pyrimidines. nih.gov Similarly, aminomalononitrile, another simple aminonitrile, is recognized as a precursor for N-heterocycles like purine (B94841) and pyrimidine (B1678525) nucleobases. mdpi.com While specific examples detailing the cyclization of Amino(4-methylphenyl)acetonitrile are specialized, its fundamental structure allows for its application in established synthetic routes to produce substituted pyridines, imidazoles, pyrimidines, and other important heterocyclic scaffolds.
Table 1: Examples of Heterocyclic Systems Synthesized from Aminonitrile Precursors This table illustrates the types of heterocyclic structures that can be synthesized from aminonitrile building blocks, highlighting the potential pathways for Amino(4-methylphenyl)acetonitrile.
| Precursor Type | Reagents/Conditions | Resulting Heterocycle |
|---|---|---|
| α-Aminonitrile | Dicarbonyl compounds | Substituted Pyridines |
| α-Aminonitrile | Isothiocyanates | Thiazole derivatives |
| α-Aminonitrile | Amidines | Imidazole (B134444) derivatives |
Utility in the Synthesis of Non-Natural α-Amino Acids
One of the most significant applications of α-aminonitriles is their role as direct precursors to α-amino acids through the hydrolysis of the nitrile functional group. uni-mainz.deresearchgate.net This transformation is a cornerstone of the Strecker synthesis, a classic and efficient method for producing amino acids. researchgate.netmdpi.com
The hydrolysis of Amino(4-methylphenyl)acetonitrile hydrochloride yields 2-amino-2-(4-methylphenyl)acetic acid, also known as 4-methylphenylglycine. This compound is a non-natural (or non-proteinogenic) α-amino acid, meaning it is not one of the 20 common amino acids found in proteins. The incorporation of such unnatural amino acids into peptides and other bioactive molecules is a powerful strategy in medicinal chemistry to enhance stability, modify conformation, and improve pharmacological properties. qyaobio.comnih.gov
The hydrolysis process typically involves treating the aminonitrile with a strong acid or base. The reaction proceeds via a glycinamide (B1583983) intermediate, which is subsequently hydrolyzed to the final amino acid. researchgate.net The availability of this compound provides a direct and reliable route to this specific unnatural amino acid, which can then be used as a building block in peptide synthesis or as a chiral scaffold for other complex molecules. qyaobio.com
Reaction Scheme: Hydrolysis to Non-Natural Amino Acid
Amino(4-methylphenyl)acetonitrile --(H₃O⁺ or OH⁻)--> 2-Amino-2-(4-methylphenyl)acetamide --(H₃O⁺ or OH⁻)--> 4-Methylphenylglycine
**6.3. Applications in Material Science Chemistry
The dual functionality of Amino(4-methylphenyl)acetonitrile suggests its potential as a monomer or precursor in the synthesis of functional polymers and organic frameworks. Both the amino and nitrile groups can participate in polymerization reactions. The primary amine can undergo condensation polymerization with monomers such as dicarboxylic acids, acid chlorides, or epoxides to form polyamides or polyamines.
Furthermore, the nitrile group itself is capable of polymerization under certain conditions. Studies on acetonitrile (B52724) have shown that it can polymerize under extreme pressure, with the C≡N triple bond being activated to form polymer chains. osti.govcarnegiescience.edu Research on aminomalononitrile, a related prebiotic monomer, has also demonstrated its ability to undergo thermal polymerization, yielding conjugated heterocyclic systems. mdpi.com These findings suggest that the nitrile group in Amino(4-methylphenyl)acetonitrile could be induced to polymerize, potentially leading to nitrogen-rich polymers with interesting electronic or structural properties. The presence of the p-tolyl group would also influence the final properties of the polymer, such as solubility, thermal stability, and mechanical strength. While direct polymerization of this specific monomer is not widely documented, its functional groups are analogous to those used in the synthesis of various polymers. chemrxiv.org
The aromatic amine substructure within Amino(4-methylphenyl)acetonitrile makes it a valuable precursor in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, constitute one of the largest and most important classes of industrial colorants. cuhk.edu.hktarjomeplus.com
The synthesis involves a two-step process:
Diazotization : The primary aromatic amine group of Amino(4-methylphenyl)acetonitrile is converted into a diazonium salt. This is typically achieved by reacting the compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). unb.caorganic-chemistry.org
Azo Coupling : The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542), naphthol, or another aromatic amine. cuhk.edu.hkjbiochemtech.comsapub.org
This reaction would yield an azo dye where the chromophore is substituted with a 4-methylphenyl group that also carries an α-aminoacetonitrile moiety. This substituent could modulate the dye's color, solubility, and affinity for different fabrics or materials. The general versatility and cost-effectiveness of azo dye synthesis make this a significant potential application. jbiochemtech.com
Table 2: Potential Azo Dyes from Amino(4-methylphenyl)acetonitrile This table outlines hypothetical azo dye structures that could be synthesized using Amino(4-methylphenyl)acetonitrile as the diazo component.
| Diazo Component | Coupling Component | Resulting Dye Class | Potential Color Range |
|---|---|---|---|
| Diazotized Amino(4-methylphenyl)acetonitrile | Naphthalen-2-ol | Azo-naphthol dye | Orange to Red cuhk.edu.hk |
| Diazotized Amino(4-methylphenyl)acetonitrile | N,N-Dimethylaniline | Azo-aniline dye | Yellow to Orange unb.ca |
| Diazotized Amino(4-methylphenyl)acetonitrile | Phenol | Azo-phenol dye | Yellow jbiochemtech.com |
Role in the Preparation of Advanced Reagents and Catalysts
The structure of Amino(4-methylphenyl)acetonitrile is well-suited for its use as a ligand in coordination chemistry, forming the basis for advanced reagents and catalysts. α-Aminonitrile compounds that contain additional donor atoms can act as effective chelating agents for a variety of metal ions. researchgate.net
A study on the closely related compound, 2-phenyl-2-(p-tolylamino)acetonitrile, demonstrated its ability to act as a bidentate ligand, coordinating with transition metal ions such as Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The coordination likely involves the nitrogen atoms of both the amino and nitrile groups.
By analogy, Amino(4-methylphenyl)acetonitrile can be expected to form stable complexes with various metals. The resulting metal complexes could exhibit catalytic activity in a range of organic transformations. For example, chiral aminonitrile ligands could be used in asymmetric catalysis. The development of catalysts based on amino acids and peptides is an active area of research, and aminonitriles represent synthetically accessible precursors to such ligand systems. mdpi.com The specific electronic and steric properties imparted by the p-tolyl and nitrile groups could be tuned to optimize catalytic performance for specific reactions.
Emerging Research Directions and Future Prospects in Amino 4 Methylphenyl Acetonitrile Hydrochloride Chemistry
Development of Novel and Highly Efficient Synthetic Transformations
The synthesis of α-aminonitriles, including Amino(4-methylphenyl)acetonitrile hydrochloride, has traditionally been dominated by the Strecker reaction. While effective, this method often involves the use of highly toxic cyanide sources, prompting a search for safer and more efficient alternatives. tandfonline.comacs.org Recent research has focused on developing greener synthetic routes that avoid stoichiometric amounts of toxic reagents.
One promising approach involves the use of acetone (B3395972) cyanohydrin as a cyanide source in conjunction with lithium hexamethyldisilazide (LiHMDS) for the synthesis of substituted α-amino-arylacetonitriles. tandfonline.com This method has been shown to be high-yielding and suitable for large-scale synthesis, offering a safer alternative to traditional cyanide salts. tandfonline.com Another innovative strategy employs ammonium (B1175870) salts as catalysts for the synthesis of α-aminonitriles from aminoacetonitrile (B1212223), a readily available and non-toxic starting material. acs.org This approach is notable for its tolerance to air and moisture, making it a more practical option for broader applications. acs.org
Furthermore, the development of photocatalytic methods for C(sp³)-H cyanation presents a mild and efficient pathway to α-aminonitriles with excellent functional group tolerance. organic-chemistry.org The use of visible light and a photocatalyst allows for the direct cyanation of complex molecules, which could be adapted for the synthesis of this compound and its derivatives under environmentally benign conditions. organic-chemistry.orgresearchgate.net These novel synthetic transformations are summarized in the table below.
| Synthetic Method | Key Features | Potential Advantages |
| Modified Strecker Synthesis | Use of acetone cyanohydrin and LiHMDS. tandfonline.com | High yields, suitable for large-scale synthesis, avoids highly toxic cyanide salts. tandfonline.com |
| Ammonium-Catalyzed Synthesis | Utilizes aminoacetonitrile as a starting material with ammonium salt catalysts. acs.org | Greener alternative, tolerates air and moisture, avoids toxic cyanation reagents. acs.org |
| Photocatalytic C-H Cyanation | Direct cyanation under mild, photocatalytic conditions. organic-chemistry.org | Excellent functional group tolerance, applicable to complex molecules, environmentally friendly. organic-chemistry.org |
Integration with Automation and Artificial Intelligence in Chemical Discovery
The integration of automation and artificial intelligence (AI) is revolutionizing medicinal chemistry and drug discovery, offering the potential to significantly accelerate the development of new compounds. oxfordglobal.comnih.gov For this compound, these technologies can be applied to streamline synthesis, optimize reaction conditions, and explore new chemical space.
In addition to synthesis planning, machine learning models are being developed to predict reaction outcomes and optimize reaction conditions. nih.govresearchgate.netnih.gov Bayesian optimization, for example, is a powerful machine learning approach that can efficiently explore complex reaction parameter spaces to identify optimal conditions with a minimal number of experiments. mdpi.com This can be particularly useful for maximizing the yield and purity of this compound in both laboratory and industrial settings.
Automated synthesis platforms, which combine robotics with flow chemistry, can further enhance efficiency by enabling the rapid synthesis and purification of compound libraries. researchgate.netchemspeed.com This allows researchers to explore a wider range of derivatives of this compound, accelerating the identification of new bioactive molecules. acs.org
| Technology | Application in Chemical Discovery | Potential Impact on this compound |
| AI-Driven Retrosynthesis | Proposes novel and efficient synthetic routes. grace.comchemcopilot.com | Discovery of more efficient manufacturing processes and novel derivatives. |
| Machine Learning for Optimization | Predicts reaction outcomes and optimizes conditions. nih.govresearchgate.net | Increased yield and purity, reduced development time. |
| Automated Synthesis Platforms | Rapid synthesis and purification of compound libraries. researchgate.netchemspeed.com | Accelerated exploration of chemical space and discovery of new bioactive compounds. |
Exploration of Unconventional Activation and Functionalization Strategies
Moving beyond traditional synthetic methods, the exploration of unconventional activation and functionalization strategies offers new possibilities for modifying this compound and creating novel chemical entities. These methods often provide access to reactivity patterns that are not achievable with conventional approaches.
Photocatalysis, for instance, has emerged as a powerful tool for C-H functionalization. organic-chemistry.org By using visible light to generate reactive radical intermediates, it is possible to directly functionalize the C(sp³)-H bonds of acetonitrile (B52724) and its derivatives. rsc.org This approach could be applied to introduce new functional groups onto the methyl group of the 4-methylphenyl ring or at other positions in the molecule, leading to a diverse range of new derivatives.
Electrochemical synthesis is another green and efficient method for C-H amidation. rsc.org This technique uses an electric current to drive chemical reactions, often under mild conditions and without the need for harsh oxidants. rsc.org The application of electrochemistry to the synthesis and modification of this compound could lead to more sustainable and atom-economical processes.
Furthermore, the activation of C-CN and C-H bonds using transition metal catalysts, such as zerovalent nickel, has been shown to be a viable strategy for the functionalization of acetonitrile. nih.gov While C-CN bond activation is often favored, the ability to selectively activate C-H bonds opens up new avenues for derivatization. nih.gov
| Activation Strategy | Description | Potential Application |
| Photocatalysis | Uses visible light to generate reactive radical intermediates for C-H functionalization. organic-chemistry.orgrsc.org | Introduction of new functional groups onto the core structure. |
| Electrochemical Synthesis | Employs an electric current to drive reactions under mild conditions. rsc.org | Greener and more efficient synthesis and modification. |
| Transition Metal Catalysis | Utilizes metal complexes to activate C-H or C-CN bonds for functionalization. nih.gov | Selective derivatization at different positions of the molecule. |
Scale-Up Considerations for Industrial and Academic Applications
The transition of a chemical synthesis from the laboratory to an industrial scale presents a unique set of challenges that must be carefully addressed to ensure efficiency, safety, and cost-effectiveness. appluslaboratories.comscientificupdate.com For this compound, which serves as a pharmaceutical intermediate, robust and scalable process development is crucial. escoaster.comtheasengineers.commlunias.com
A key aspect of scale-up is the optimization of reaction conditions to maximize yield and minimize the formation of impurities. visimix.com This involves a thorough understanding of the reaction kinetics, thermodynamics, and the impact of mixing and heat transfer, which can differ significantly between small-scale and large-scale reactors. visimix.comacs.org The use of process analytical technology (PAT) can be instrumental in monitoring and controlling critical process parameters in real-time, ensuring consistent product quality.
Safety is another paramount concern during scale-up, particularly when dealing with exothermic reactions or hazardous reagents. acs.org A comprehensive risk assessment is necessary to identify potential hazards and implement appropriate safety measures. pharmasource.global The choice of solvents and reagents also plays a critical role, with a growing emphasis on the use of greener and more sustainable alternatives to minimize environmental impact. nih.gov
The development of a scalable purification method is also essential for obtaining a high-purity final product. theasengineers.com This may involve techniques such as crystallization, distillation, or chromatography, which must be optimized for large-scale production.
| Scale-Up Consideration | Key Objectives | Relevant Techniques |
| Process Optimization | Maximize yield, minimize impurities, ensure robustness. visimix.com | Reaction kinetics studies, process analytical technology (PAT). visimix.com |
| Safety | Identify and mitigate potential hazards. acs.org | Hazard and operability (HAZOP) studies, thermal safety analysis. |
| Sustainability | Minimize environmental impact, use greener solvents. nih.gov | Green chemistry principles, life cycle assessment. |
| Purification | Achieve high purity on a large scale. theasengineers.com | Crystallization, distillation, chromatography. |
Unexplored Derivatization Pathways and Chemical Scaffolds
This compound, with its amino and nitrile functional groups, is a versatile building block for the synthesis of a wide range of chemical scaffolds. nih.gov While it is already used as a pharmaceutical intermediate, there are numerous unexplored derivatization pathways that could lead to new classes of compounds with interesting biological activities.
The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide array of substituents. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings such as tetrazoles or triazoles. nih.gov
These derivatization strategies can be used to create libraries of compounds based on the Amino(4-methylphenyl)acetonitrile scaffold for high-throughput screening in drug discovery programs. For example, the synthesis of N-acylated α-aminonitriles has been shown to be a viable strategy for generating diverse chemical libraries. acs.org
Furthermore, the core structure of this compound can be incorporated into more complex molecular architectures. For instance, it could be used in the synthesis of novel peptide mimics, where the α-aminonitrile moiety serves as a bioisostere for a peptide bond. The development of new catalytic methods for the asymmetric synthesis of α-aminonitriles also opens up the possibility of creating chiral derivatives with specific stereochemistry, which is often crucial for biological activity.
| Functional Group | Potential Derivatization | Resulting Chemical Scaffolds |
| Amino Group | Acylation, alkylation, coupling reactions. | Amides, secondary/tertiary amines, N-aryl derivatives. |
| Nitrile Group | Hydrolysis, reduction, cycloaddition. | Carboxylic acids, amides, primary amines, tetrazoles, triazoles. nih.gov |
| Core Scaffold | Incorporation into larger molecules. | Peptide mimics, complex heterocyclic systems. |
Q & A
Basic Questions
Q. What synthetic methodologies are employed for the preparation of Amino(4-methylphenyl)acetonitrile hydrochloride, and what are the critical parameters affecting yield and purity?
- Methodology : The compound is synthesized via a hydroxylamine-mediated reaction starting from (4-methylphenyl)acetonitrile. A typical procedure involves refluxing the nitrile with hydroxylamine hydrochloride and sodium carbonate in ethanol (85°C, 14 hours). Post-reaction, the mixture is acidified, basified, and extracted to isolate the product .
- Critical Parameters :
- Stoichiometry : Excess hydroxylamine hydrochloride (3.4 eq) ensures complete conversion.
- Temperature : Maintaining 85°C prevents intermediate decomposition.
- Workup : Acid-base extraction minimizes residual by-products.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- ¹H NMR : Peaks for the aromatic protons (δ 7.1–8.5 ppm) and methyl groups (δ 2.26 ppm) confirm substitution patterns. Exchangeable NH protons (δ 10.4–10.6 ppm) validate the amine hydrochloride moiety .
- IR Spectroscopy : Absorption bands at ~3089 cm⁻¹ (N-H stretch) and ~2200 cm⁻¹ (C≡N stretch) are critical markers .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 645 [M⁺]) confirm molecular weight .
Advanced Research Questions
Q. How can researchers address discrepancies in observed vs. expected spectral data (e.g., NMR shifts or IR absorption bands) during structural elucidation of this compound?
- Strategies :
- Cross-Validation : Use complementary techniques (e.g., 2D NMR for ambiguous proton assignments or X-ray crystallography for absolute configuration) .
- Solvent Effects : Compare NMR data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
- Impurity Profiling : LC-MS or TLC can identify co-eluting impurities that distort spectral data .
Q. What strategies are recommended for optimizing reaction conditions to minimize by-product formation in the synthesis of this compound?
- Optimization Approaches :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to ethanol.
- Catalysis : Adding catalytic bases (e.g., pyridine) can accelerate intermediate formation .
- Time-Temperature Tradeoff : Shorter reaction times at higher temperatures (e.g., microwave-assisted synthesis) may improve selectivity .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
- Experimental Design :
- Accelerated Stability Studies : Expose samples to 40°C/75% RH (ICH guidelines) and monitor degradation via HPLC .
- Light Sensitivity : Use UV-vis spectroscopy to detect photolytic decomposition under controlled light exposure .
- Moisture Control : Karl Fischer titration quantifies hygroscopicity, guiding desiccant use during storage .
Q. What methodologies are appropriate for identifying and quantifying trace impurities in batches of this compound?
- Analytical Workflow :
- HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times and MS fragmentation against reference standards (e.g., EP/Ph. Eur. impurity A) .
- Quantitative NMR (qNMR) : Spiking with deuterated internal standards (e.g., DMSO-d₆) enables precise impurity quantification .
Key Considerations
- Contradictions : and report varying NH proton shifts (δ 10.4–10.6 vs. δ 8.0–9.0 in similar compounds). This may arise from differences in solvent polarity or hydrogen bonding. Cross-referencing with multiple techniques is advised.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
